2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 5-ethoxycarbonyloxy substituent, a 2-methyl group on the benzofuran core, and a 2-methoxyethyl ester at position 3. Benzofuran derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse bioactivities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
2-methoxyethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-4-20-16(18)23-11-5-6-13-12(9-11)14(10(2)22-13)15(17)21-8-7-19-3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGSCYHHHPKEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The ethoxycarbonyloxy group in the target compound introduces moderate polarity compared to the acetyloxy analog, which has a lower molecular weight and higher logP .
- Halogenated substituents (e.g., bromo, chloro) increase molecular weight and may enhance bioactivity, as seen in antimicrobial screening derivatives .
Ester Group Variations
The ester moiety at position 3 also impacts solubility and reactivity:
Biological Activity
2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 586998-85-8, is a compound that has garnered attention for its potential biological activities. As a derivative of benzofuran, this compound exhibits various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and anticancer effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is , and its structure includes a benzofuran moiety which is known for various biological activities. The presence of methoxy and ethoxy groups enhances its solubility and bioactivity.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of benzofuran derivatives. A study evaluating various benzofuran compounds found that those with specific substitutions exhibited significant protection against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. Although the specific activity of 2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate was not directly tested, related compounds demonstrated that modifications in the benzofuran structure can lead to enhanced neuroprotection and antioxidant activities .
Table 1: Neuroprotective Activity of Benzofuran Derivatives
| Compound | Concentration (μM) | Neuroprotective Effect |
|---|---|---|
| Compound 1f | 30 | Comparable to memantine |
| Compound 1j | 100 | Significant anti-excitotoxic effect |
| 2-Methoxyethyl... | TBD | TBD |
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). In vitro studies have shown that certain derivatives can inhibit lipid peroxidation and scavenge free radicals effectively. The structure-activity relationship studies suggest that specific functional groups on the benzofuran ring are crucial for these activities .
Case Studies
- Neuroprotection in Rat Models : A study involving various benzofuran derivatives demonstrated significant neuroprotective effects against excitotoxicity induced by NMDA receptor activation. The findings suggest that structural modifications can enhance protective effects against neuronal damage.
- Antioxidant Capacity Assessment : In experiments assessing lipid peroxidation, certain benzofuran derivatives were found to significantly reduce malondialdehyde levels, a marker of oxidative stress, indicating their potential utility as antioxidants in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
